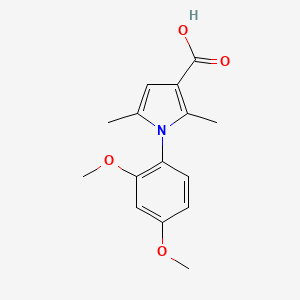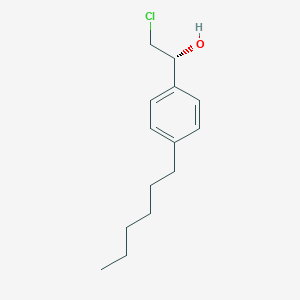![molecular formula C11H16O3 B13176511 Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound falls under the category of bicyclo[4.1.0]heptanes, which are known for their strained ring systems and potential for diverse chemical reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process often uses catalysts such as platinum (II) or gold (I) to facilitate the formation of the bicyclo[4.1.0]heptane core . The reaction conditions usually require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques such as chromatography and recrystallization .
化学反応の分析
Types of Reactions
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives may lead to new therapeutic agents with unique modes of action.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The strained ring system of the bicyclo[4.1.0]heptane core can undergo ring-opening reactions, which release energy and drive further chemical transformations . These reactions can be catalyzed by metal species, which coordinate to the double bond within the skeleton and facilitate the ring-opening process .
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler analog without the spiro and carboxylate groups.
Bicyclo[2.2.1]heptane: Known for its use in various organic synthesis reactions.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities including diuretic and antiandrogenic effects.
Uniqueness
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
methyl 2'-methylspiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)5-3-4-7-6-8(7)11/h7-8H,3-6H2,1-2H3 |
InChIキー |
LOEXATWOAKOMAR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(O1)CCCC3C2C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


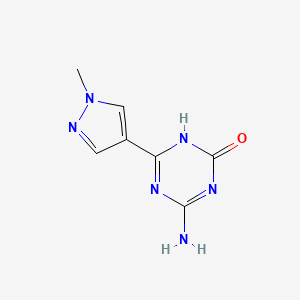
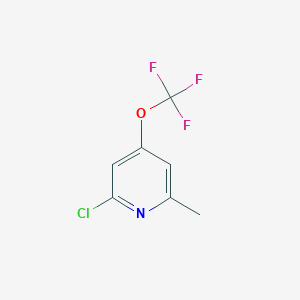
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
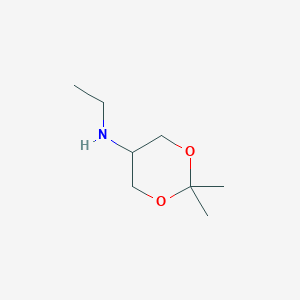
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
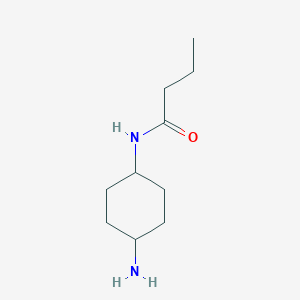
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)


